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Introduction and Clinical Context

Miransertib is an investigational, orally administered, potent, and selective allosteric pan-AKT inhibitor. It

targets the PI3K/AKT/mTOR (PAM) signaling pathway, a highly conserved transduction network that

regulates cell survival, growth, and proliferation. Dysregulation of this pathway, through gain-of-function

mutations in the AKT1 gene or the PIK3CA gene, is the fundamental driver of Proteus syndrome and

PIK3CA-Related Overgrowth Spectrum (PROS), respectively [1] [2]. These rare mosaic disorders are

characterized by progressive, asymmetric tissue overgrowth, vascular malformations, and significant

functional impairment [3] [1]. The goal of long-term Miransertib therapy is to inhibit the hyperactive AKT

signaling responsible for these manifestations, thereby slowing disease progression and improving patient

symptoms [4].

The following protocol synthesizes data from the pivotal MOSAIC study (NCT03094832) and a published

five-year case report to provide a structured framework for the administration and monitoring of

Miransertib in a long-term setting [3] [4].

Dosing and Administration Protocol
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The long-term dosing strategy for Miransertib is designed to maximize potential efficacy while maintaining

a manageable safety profile, based on established clinical trial protocols.

Table 1: Miransertib Dosing Protocol for Long-Term Treatment

Parameter Initial Dose (Cycles 1-3)
Maintenance
Dose (Cycle 4
onwards)

Dose Modification

Standard Dose 15 mg/m² orally, once daily 25 mg/m² orally,

once daily

Based on Body Surface

Area (BSA) recalculations
and toxicity management [3]

[1].

Alternative/Lower
Dose

5 mg/m² orally, once daily 10 mg/m² orally,

once daily

Used in cases of intolerance

or for long-term
maintenance after initial

response, as evidenced in a
5-year case report [4].

Dose Escalation Required after 3 cycles (28
days each) to the 25 mg/m²

dose, provided no clinically
significant drug-related

toxicities occur [3].

Treatment
Duration

Planned for up to 48 cycles

(approximately 4 years) in
clinical trials, with evidence of

use extending beyond 5
years [3] [4].

Key Administration Considerations

Formulation: Oral capsule or tablet.

Dosing Schedule: Continuous once-daily dosing throughout each 28-day cycle.
Dose Re-evaluation: The dose must be recalculated at regular intervals based on the patient's Body

Surface Area (BSA), especially in pediatric patients [1].
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Dose Adjustments: Dose delays or reductions are permitted to manage treatment-related adverse

events. The protocol specifies that once a dose is reduced, re-escalation is not permitted [1].

Safety and Monitoring Protocol

Long-term clinical data indicate that Miransertib is generally safe and well-tolerated. A systematic

monitoring protocol is essential for managing expected adverse events (AEs).

Table 2: Safety Profile and Monitoring Schedule for Long-Term Miransertib Treatment

Category Findings from Clinical Trials Recommended Monitoring Protocol

Most Common
Drug-Related
AEs

Decreased neutrophil count (12.2%),

increased blood insulin (10.2%),
stomatitis (10.2%) [3].

Complete Blood Count (CBC), fasting

blood glucose/insulin, oral cavity exams.

Other
Observed AEs

Headache, dry mouth, hyperglycemia,
transient elevations in AST, ALT, and

bilirubin [4].

Symptom assessment, liver function tests
(LFTs).

Serious AEs One Grade 3 deep vein thrombosis

(2.0%); No drug-related AEs led to
death or study discontinuation in the

MOSAIC trial [3].

Clinical vigilance for signs of thrombosis.

Laboratory
Monitoring

Values remained generally stable

throughout treatment [3].

Baseline and Periodic Tests: CBC,

comprehensive metabolic panel (including
glucose, insulin, LFTs), and lipid panel.

Clinical
Monitoring

Sustained improvement in pain and
slowed overgrowth reported over 5

years [4].

Regular Assessments: Physical exam,
vital signs (including ECG for bradycardia),

quality of life and pain scales, and imaging
of target lesions.

Clinical Monitoring Workflow
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The diagram below outlines the key decision points for managing a patient on long-term Miransertib

therapy.
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Patient on Stable
Miransertib Dose

Scheduled Lab & Clinical Monitoring
(CBC, Glucose, LFTs, Symptoms)

Tolerating Treatment?
& No Significant Toxicity?

Continue Current Dose
and Monitoring Schedule

 Yes

Adverse Event (AE) Occurs

 No

Next Cycle

Grade 1-2 AE?

Manage Symptoms
Consider Dose Delay/Reduction

 Yes

Grade 3+ AE

 No

AE Resolved?

 Yes

Hold Dose Until Resolution

 No
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Restart at Reduced Dose
No Re-escalation

Click to download full resolution via product page

Mechanism of Action and Pathway

Miransertib exerts its therapeutic effect through allosteric inhibition of AKT (also known as Protein Kinase

B). In the context of PROS and Proteus syndrome, activating mutations in PIK3CA or AKT1 lead to

constitutive activation of the PAM pathway, driving uncontrolled cellular growth and survival [1] [2]. As a

pan-AKT inhibitor, Miransertib targets AKT1, AKT2, and AKT3 isoforms, thereby dampening the

downstream signaling cascade and its pro-growth effects [5].

The following diagram illustrates the signaling pathway and the specific point of inhibition by Miransertib.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 10 Tech Support

https://www.smolecule.com/products/s002503?utm_src=pdf-body-img
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC12296598/
https://molecular-cancer.biomedcentral.com/articles/10.1186/s12943-023-01827-6
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://go.drugbank.com/drugs/DB14982
https://www.smolecule.com/products/s002503?utm_src=pdf-body
https://www.smolecule.com/products/s002503?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Growth Factor Receptor
(e.g., RTK)

Mutant PIK3CA
(PROS)

 Activates

PIP3

 Phosphorylates

PIP2

 PI3K

Mutant AKT1
(Proteus Syndrome)

 Recruits

AKT Activation

mTORC1 Activation

Cell Growth, Proliferation
& Survival (Pathological)

Miransertib (ARQ 092)
pan-AKT Inhibitor

 Inhibits

PTEN (Tumor Suppressor)

 Dephosphorylates

Click to download full resolution via product page

Efficacy Assessment and Biomarker Analysis

While the primary objective of the MOSAIC study was amended to focus on safety, prior evidence from

clinical reports and the trial's design provides guidance on efficacy assessment.
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Key Efficacy Parameters

Clinical Response: Improvement in pain and functional status, as reported in long-term case studies
[4].

Radiological/Tissue Response: Slowing or stabilization in the growth of target lesions, such as
cerebriform connective tissue nevi (CCTN) in Proteus syndrome or overgrowth volumes in PROS,

assessed via MRI or standardized photography [1] [4].
Biomarker Analysis: Assessment of phospho-AKT (pAKT) levels in affected tissue biopsies before

and after treatment initiation. A reduction of ≥50% in pAKT has been used as a pharmacodynamic
endpoint to confirm target engagement [4].

Experimental Protocol for pAKT Biomarker Analysis

Objective: To confirm Miransertib-mediated inhibition of AKT signaling in target tissues.

Pre-treatment Biopsy: Obtain a tissue sample from an affected area (e.g., skin with CCTN) at

baseline.
Post-treatment Biopsy: Obtain a matched tissue sample after a predefined treatment period (e.g., 4-

8 weeks).
Immunohistochemistry (IHC): Process tissue sections for IHC using a validated anti-phospho-AKT

(Ser473) antibody.
Analysis: Quantify the staining intensity (e.g., using H-score or digital image analysis) and compare

pre- and post-treatment levels. A significant reduction confirms effective pathway inhibition [4].

Conclusion

The long-term treatment protocol for Miransertib, established at a dose of 25 mg/m² daily following a 3-

cycle lead-in at 15 mg/m², demonstrates a favorable and manageable safety profile for patients with PROS

and Proteus syndrome. The most critical aspects of management include proactive monitoring for

hematological, metabolic, and mucosal toxicities, and a willingness to employ dose modifications to ensure

treatment continuity. While its safety profile is well-documented, future controlled studies are required to

definitively establish the long-term efficacy of Miransertib in providing measurable clinical benefit, such as

sustained symptom improvement and halting disease progression in these debilitating rare overgrowth

disorders [3] [1] [4].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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